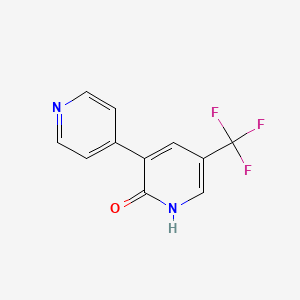

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol

Description

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol is a pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and a pyridin-4-yl substituent at the 3-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability, and the pyridinyl substituent, which may facilitate π-π interactions in biological systems .

Molecular Formula: C₁₁H₈F₃N₂O

Molecular Weight: 257.19 g/mol (estimated based on analogs in ).

Key Features:

- Trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism.

- Pyridin-4-yl substituent enhances planar stacking interactions.

- Hydroxyl group enables derivatization (e.g., etherification, coordination chemistry).

Properties

IUPAC Name |

3-pyridin-4-yl-5-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)8-5-9(10(17)16-6-8)7-1-3-15-4-2-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLALPOQBSBJDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CNC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol typically involves the reaction of 4-bromopyridine with trifluoromethylpyridine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

-

Drug Development :

- Neurological Disorders : The compound serves as a building block for synthesizing potential drug candidates targeting neurological disorders due to its ability to modulate enzyme activity and receptor interactions .

- Anticancer Activity : Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer), potentially through enzyme inhibition and receptor modulation .

- Antimicrobial Properties :

Materials Science

The unique electronic properties of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol make it suitable for applications in organic electronics and photonics. Its stability and lipophilicity contribute to its potential use in developing advanced materials .

The compound's biological activities can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains due to enhanced membrane interaction. |

| Anticancer | Inhibits cell proliferation in cancer cell lines through enzyme inhibition and receptor modulation. |

| Pharmacological | Modulates specific molecular targets, impacting disease pathways relevant to inflammation and cancer. |

Case Studies

Several studies highlight the compound's efficacy:

- Antimicrobial Efficacy :

- Anticancer Research :

- Pharmacological Profiles :

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol can be contextualized against related pyridine derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (-CF₃, -NO₂) increase acidity of the hydroxyl group, making these compounds more reactive in nucleophilic substitution or coordination chemistry compared to unsubstituted pyridinols . Amino groups (e.g., 3-amino analog) introduce hydrogen-bonding capacity, useful in metal coordination or drug-target interactions . Bromine substituents (e.g., 3-bromo analog) enable cross-coupling reactions, expanding synthetic utility .

Physicochemical Properties :

- The trifluoromethyl group consistently enhances lipophilicity (logP) across analogs, improving membrane permeability in drug candidates .

- Melting points correlate with substituent polarity; the nitro-substituted derivative (mp 189–190°C) exhibits higher crystallinity due to strong dipole interactions .

Biological and Industrial Applications :

- Pyridin-4-yl-containing analogs (e.g., target compound) show promise in kinase inhibition due to planar aromatic stacking with protein residues .

- Phenyl-substituted derivatives (e.g., 4-fluorophenyl analog) demonstrate antimicrobial activity, likely due to enhanced membrane penetration .

- Simpler analogs (e.g., 5-(trifluoromethyl)pyridin-2-ol) serve as intermediates in agrochemical synthesis .

Research Findings and Implications

- Medicinal Chemistry : The pyridin-4-yl group in the target compound may improve binding affinity to ATP pockets in kinases, as seen in structurally related inhibitors .

- Synthetic Versatility : Brominated and aminated analogs highlight the compound’s adaptability in generating diverse libraries for high-throughput screening .

- Limitations : The hydroxyl group’s acidity may necessitate protective-group strategies during synthesis, increasing process complexity .

Biological Activity

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol, a heterocyclic compound, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a pyridine core with trifluoromethyl and pyridinyl substituents, which enhance its lipophilicity and biological interactions.

- Molecular Formula : CHFNO

- Molecular Weight : 240.18 g/mol

- CAS Number : 1214355-50-6

Synthesis

The synthesis of this compound typically involves coupling reactions between 4-bromopyridine and trifluoromethylpyridine using potassium carbonate as a base and palladium as a catalyst under controlled conditions. This method can be scaled for industrial production, utilizing continuous flow reactors for efficiency.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with microbial membranes, leading to increased efficacy .

Anticancer Activity

The compound has shown promise in anticancer research, with studies indicating its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects against A549 (lung cancer) and Caco-2 (colon cancer) cell lines, with IC values significantly lower than those of standard chemotherapeutics such as doxorubicin .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with cancer and microbial growth.

- Receptor Modulation : It can bind to receptors, altering their activity and downstream signaling pathways.

- Cell Membrane Interaction : Enhanced lipophilicity due to the trifluoromethyl group facilitates better penetration into cells, allowing for intracellular action .

Case Studies

Several studies have documented the biological activity of this compound:

- Antimicrobial Efficacy :

- Anticancer Research :

- Pharmacological Profiles :

Comparative Biological Activity Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.